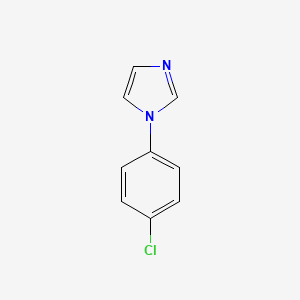

1-(4-Chlorphenyl)imidazol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)imidazole involves various methods, including the use of microwave-assisted synthesis which offers a rapid and efficient route to obtain this compound with a high degree of purity. For instance, the microwave-assisted synthesis and crystal structure analysis of 1-(4-Chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole highlights the efficiency of this approach in producing complex imidazole derivatives (Saberi et al., 2009).

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)imidazole has been elucidated through various structural determination techniques, including X-ray crystallography. Studies such as the synthesis and X-ray crystal structure analysis of this compound confirm its molecular configuration and provide insights into its crystalline form, which is crucial for understanding its chemical behavior (Attia et al., 2013).

Chemical Reactions and Properties

1-(4-Chlorophenyl)imidazole participates in a variety of chemical reactions due to its reactive imidazole ring and chlorophenyl group. Its reactivity has been explored in the context of synthesizing new antifungal agents, where it serves as a useful intermediate. The compound's ability to form complex structures through reactions such as the condensation with other pharmaceutical intermediates is a key area of interest (Bhuva et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthese von biologisch aktiven Molekülen

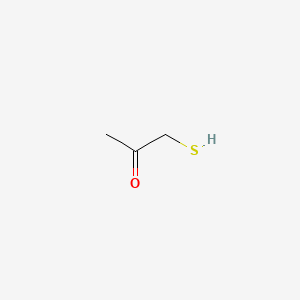

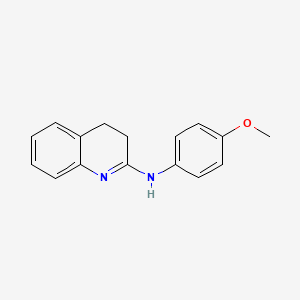

1-(4-Chlorphenyl)imidazol ist ein Schlüsselvorläufer bei der Synthese verschiedener biologisch aktiver Moleküle. Es wird verwendet, um Verbindungen mit einer breiten Palette pharmakologischer Aktivitäten zu erzeugen, darunter Krebsmittel, Anti-Aging-Mittel, Antikoagulanzien, Entzündungshemmer, Antibiotika, Anti-Tuberkulosemittel, Antidiabetika, Antimalaria, Antivirale Medikamente und Enzyminhibitoren {svg_1}.

Grüne Chemie und Katalyse

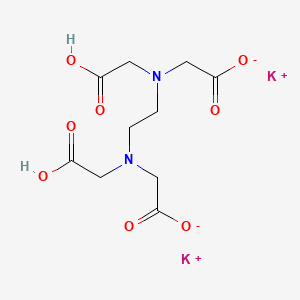

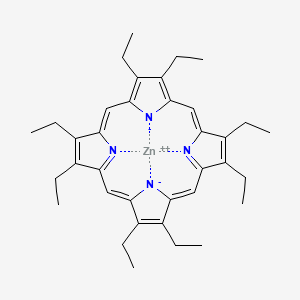

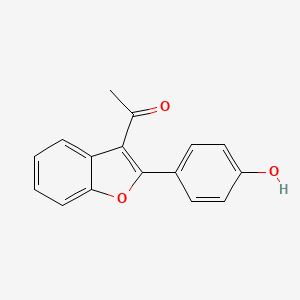

Im Bereich der grünen Chemie dienen this compound-Derivate als ionische Flüssigkeiten und N-heterocyclische Carbene (NHCs). Diese Verbindungen werden für ihre umweltfreundlichen Eigenschaften in der organischen Synthese geschätzt und werden als Katalysatoren verwendet, um die Reaktionswirksamkeit zu verbessern {svg_2}.

Antimikrobielle und larvizide Aktivitäten

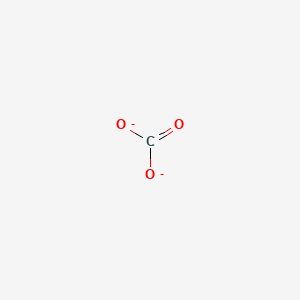

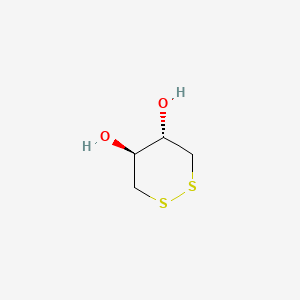

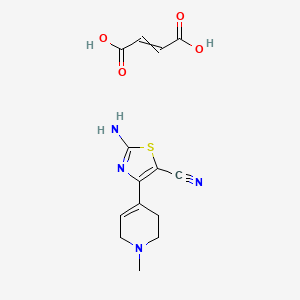

Neuere Studien haben gezeigt, dass Derivate von this compound signifikante antimikrobielle und larvizide Aktivitäten aufweisen. Sie wurden gegen verschiedene Bakterienstämme wie Staphylococcus aureus und Klebsiella pneumoniae getestet und zeigten vielversprechende Ergebnisse im Vergleich zu Standardantibiotika wie Ciprofloxacin. Zusätzlich haben sie Wirksamkeit gegen Pilzpathogene wie Candida albicans gezeigt, vergleichbar mit Clotrimazol {svg_3}.

Molekulardocking und Wirkstoffdesign

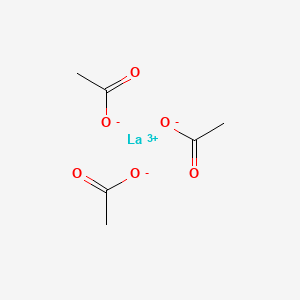

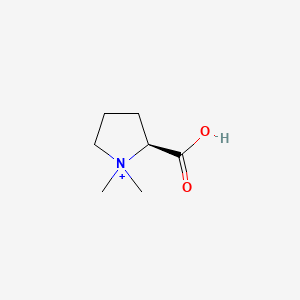

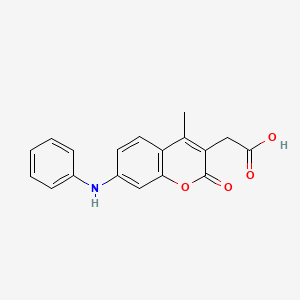

This compound-Derivate werden in Molekulardockingstudien verwendet, um die Wechselwirkung zwischen Medikamenten und ihren Zielproteinen vorherzusagen. Diese Anwendung ist entscheidend im Wirkstoffdesign, wo die Bindungsaffinität und die Reaktivitätseigenschaften dieser Verbindungen analysiert werden, um neue Therapeutika zu entwickeln {svg_4}.

Landwirtschaftliche Chemikalien

Die Vielseitigkeit von this compound erstreckt sich auf die Landwirtschaft, wo seine Derivate als selektive Pflanzenwachstumsregulatoren, Fungizide und Herbizide wirken. Diese Verbindungen werden synthetisiert, um Pflanzenkrankheiten zu bekämpfen und ein gesundes Pflanzenwachstum zu fördern {svg_5}.

Materialwissenschaften

In der Materialwissenschaft wird this compound bei der Entwicklung von Polymeren und Copolymeren eingesetzt. Seine Derivate tragen zur Schaffung neuer Materialien mit gewünschten Eigenschaften bei, wie z. B. erhöhte Haltbarkeit, Widerstandsfähigkeit gegenüber Umwelteinflüssen und verbesserte Leistung {svg_6}.

Wirkmechanismus

- 1-(4-Chlorophenyl)imidazole belongs to the class of organic compounds known as phenylimidazoles. These compounds contain a benzene ring linked to an imidazole ring through a CC or CN bond .

- Imidazoles generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase. This alteration in fungal cell membrane lipid composition leads to changes in cell permeability and ultimately disrupts osmotic balance or inhibits fungal growth .

Target of Action

Mode of Action

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARLRKAYTDVUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199538 | |

| Record name | 1-(4-Chlorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51581-54-5 | |

| Record name | 1-(4-Chlorophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51581-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51581-54-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(4-Chlorophenyl)imidazole interact with Cytochrome P450 2B4 and what are the downstream effects?

A1: 1-(4-Chlorophenyl)imidazole acts as an inhibitor of Cytochrome P450 2B4 (CYP2B4), a key enzyme involved in drug metabolism. [, , ] The compound binds within the enzyme's active site, directly interacting with the heme iron. [, , ] This binding event leads to the inhibition of CYP2B4's catalytic activity, potentially affecting the metabolism of other drugs metabolized by this enzyme. [, , ] The binding of 1-(4-Chlorophenyl)imidazole induces significant conformational changes in the enzyme's structure, particularly in the F and I helices, which contribute to the observed inhibition. []

Q2: How does the structure of 1-(4-Chlorophenyl)imidazole influence its binding to CYP2B4 compared to similar compounds?

A2: The specific structure of 1-(4-Chlorophenyl)imidazole plays a crucial role in its interaction with CYP2B4. Studies comparing it to 4-(4-Chlorophenyl)imidazole (4-CPI) highlight the importance of the chlorophenyl group's position on the imidazole ring. [] 1-(4-Chlorophenyl)imidazole leads to a larger active site volume compared to 4-CPI, with rearrangements in key residues like Phe-206 and Glu-301. [] These differences in binding result in altered thermodynamic signatures, showcasing the impact of even subtle structural modifications on ligand binding. [] Further research with other similar compounds like ticlopidine, which shares the chlorophenyl group, reveals that CYP2B4 demonstrates flexibility in accommodating ligands of different sizes and shapes within its active site. []

Q3: Have there been any computational studies exploring the interaction of 1-(4-Chlorophenyl)imidazole with CYP2B4?

A3: While the provided research focuses primarily on X-ray crystallography and thermodynamic analysis, computational methods like ligand docking were employed to study ticlopidine's interaction with CYP2B4. [] These studies help visualize potential binding orientations and contribute to understanding the structural basis of ligand recognition. [] Similar computational approaches could be applied to 1-(4-Chlorophenyl)imidazole to further investigate its binding mode and interaction energy with CYP2B4.

Q4: What is the broader significance of studying compounds like 1-(4-Chlorophenyl)imidazole in the context of drug metabolism?

A4: Understanding the interaction of compounds like 1-(4-Chlorophenyl)imidazole with drug-metabolizing enzymes like CYP2B4 is crucial for predicting potential drug-drug interactions. [] By characterizing the binding modes and inhibitory potential of such compounds, researchers gain insights into how they might affect the metabolism and clearance of other drugs metabolized by the same enzyme. [] This knowledge is essential in drug discovery and development to optimize pharmacokinetic properties and minimize adverse effects associated with drug metabolism pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Bis{[4-(N-ethylamidino)]phenyl}furan](/img/structure/B1196830.png)

![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide](/img/no-structure.png)

![2-[1-(Piperidin-1-yl)cyclohexyl]phenol](/img/structure/B1196844.png)